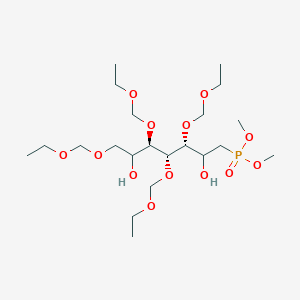
2-Chloro-3-(methoxymethyl)-4-phenylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-(methoxymethyl)-4-phenylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with chlorine, methoxymethyl, and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(methoxymethyl)-4-phenylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-3-(chloromethyl)-4-phenylpyridine with sodium methoxide in methanol at 45°C. This reaction selectively replaces the chloromethyl group with a methoxymethyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar methodologies but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Chloro-3-(methoxymethyl)-4-phenylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can yield alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Sodium Methoxide: Used for methoxylation reactions.
Palladium Catalysts: Employed in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
Substituted Pyridines: Resulting from nucleophilic substitution.
Aldehydes and Carboxylic Acids: From oxidation of the methoxymethyl group.
Biaryl Compounds: From coupling reactions.
科学的研究の応用
2-Chloro-3-(methoxymethyl)-4-phenylpyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological targets and potential as a bioactive molecule.
作用機序
The mechanism of action of 2-Chloro-3-(methoxymethyl)-4-phenylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethyl and phenyl groups can enhance its binding affinity and specificity towards these targets .
類似化合物との比較
Similar Compounds
2-Chloro-3-cyano-6-methoxymethyl-4-methylpyridine: Similar in structure but with a cyano group instead of a phenyl group.
2-Chloro-3-(chloromethyl)-4-phenylpyridine: Precursor in the synthesis of 2-Chloro-3-(methoxymethyl)-4-phenylpyridine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications. The presence of the methoxymethyl group provides additional sites for chemical modification, enhancing its versatility in synthetic chemistry.
特性
分子式 |
C13H12ClNO |
|---|---|
分子量 |
233.69 g/mol |
IUPAC名 |
2-chloro-3-(methoxymethyl)-4-phenylpyridine |
InChI |
InChI=1S/C13H12ClNO/c1-16-9-12-11(7-8-15-13(12)14)10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChIキー |
HGVIAGSXLVCICY-UHFFFAOYSA-N |
正規SMILES |
COCC1=C(C=CN=C1Cl)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(1H-indol-3-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14030172.png)








![(2R,3aS,7aS)-6-((benzyloxy)carbonyl)octahydrofuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B14030229.png)




